Guanylin (rat, mouse)

Descripción

Historical Context and Discovery

The discovery of guanylin emerged from systematic investigations into the molecular mechanisms underlying bacterial enterotoxin-induced diarrhea during the early 1990s. Researchers at that time recognized that Escherichia coli heat-stable enterotoxins activated intestinal guanylate cyclase, but the existence of an endogenous ligand for this receptor remained elusive. The breakthrough came when investigators utilized T84 cells, a human colon carcinoma-derived cell line, as a sensitive bioassay system to detect guanylate cyclase-activating substances in mammalian tissues.

The isolation process involved extensive purification procedures applied to rat jejunal extracts, employing high-performance liquid chromatography and bioactivity-guided fractionation techniques. Through automated Edman degradation sequence analysis and electrospray mass spectrometry, researchers determined that this novel peptide consisted of 15 amino acids with the sequence Pro-Asn-Thr-Cys-Glu-Ile-Cys-Ala-Tyr-Ala-Ala-Cys-Thr-Gly-Cys. The peptide was designated "guanylin" due to its ability to activate guanylate cyclase, establishing a new paradigm for understanding endogenous intestinal hormone signaling.

Subsequent molecular cloning efforts revealed that guanylin is encoded within a larger precursor protein of 115 amino acids, indicating sophisticated post-translational processing mechanisms. The identification of complementary deoxyribonucleic acid clones demonstrated that guanylin messenger ribonucleic acid is predominantly expressed in intestinal tissues, showing a striking gradient of expression ranging from undetectable levels in esophagus and stomach to abundant expression in colon. This distribution pattern provided crucial insights into the physiological significance of guanylin in intestinal function.

Classification within the Guanylin Family of Bioactive Peptides

Guanylin belongs to an expanding family of structurally related bioactive peptides that collectively function as intestinal natriuretic factors. The guanylin peptide family encompasses multiple endogenous members, including uroguanylin, lymphoguanylin, and the recently discovered renoguanylin, alongside exogenous bacterial heat-stable enterotoxins that serve as molecular mimics. Each family member shares characteristic structural features, including multiple cysteine residues that form essential disulfide bonds critical for biological activity.

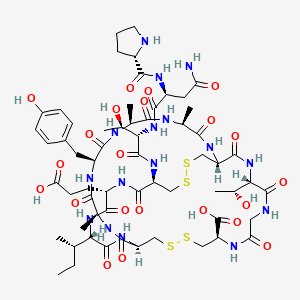

The structural organization of guanylin family peptides reveals sophisticated molecular architecture optimized for receptor binding and activation. Guanylin itself contains four cysteine residues that form two disulfide bonds, specifically connecting cysteine residues at positions 4 and 12, and positions 7 and 15. This disulfide bonding pattern creates a constrained peptide structure that is essential for receptor recognition and biological activity. Chemical reduction of these disulfide bonds completely eliminates guanylin's ability to stimulate cyclic guanosine monophosphate production, demonstrating the critical importance of proper tertiary structure.

Within this peptide family, guanylin exhibits distinct regional expression patterns that differentiate it from related compounds. While uroguanylin messenger ribonucleic acid transcripts are more abundant in small intestine compared to large intestine, guanylin messenger ribonucleic acid levels demonstrate greater expression in large intestine relative to small intestine. This complementary distribution pattern suggests specialized physiological roles for different family members in various intestinal segments.

The molecular characteristics of rat and mouse guanylin demonstrate remarkable consistency, with identical amino acid sequences and disulfide bonding patterns across these rodent species. The peptide exhibits a molecular weight of 1515.73 daltons and possesses the molecular formula C₆₀H₉₀N₁₆O₂₂S₄. These precise molecular parameters reflect the compound's sophisticated chemical structure and provide the foundation for understanding its biological properties.

Evolutionary Conservation and Phylogenetic Analysis

Evolutionary analysis of guanylin reveals exceptional conservation across mammalian species, indicating fundamental importance in vertebrate physiology. The guanylate cyclase activator 2A gene, which encodes guanylin, demonstrates remarkable sequence conservation across diverse mammalian lineages, including humans, mice, rats, dogs, guinea pigs, cattle, and cats. This extraordinary conservation pattern suggests that guanylin's biological functions have been subject to strong selective pressure throughout mammalian evolution.

Phylogenetic investigations have extended beyond mammalian systems to include lower vertebrates, revealing the ancient origins of guanylin-related signaling pathways. Studies in medaka fish have identified membrane guanylyl cyclase receptors that belong to the enterotoxin/guanylin receptor family, demonstrating that these signaling mechanisms predate mammalian divergence. The conservation of intron positions within the guanylate cyclase receptor genes across vertebrate species provides compelling evidence for common evolutionary origins.

Comparative analysis of guanylin family members reveals evidence of gene duplication and divergence events that have shaped the current peptide family structure. In fish species such as eels, multiple guanylin peptides exist alongside multiple receptor isoforms, suggesting that evolutionary pressures have favored the development of sophisticated ligand-receptor systems for fine-tuning physiological responses. The identification of two distinct guanylate cyclase C isoforms in eels, each with different ligand selectivity profiles, illustrates how evolutionary processes have generated functional diversity within this signaling system.

The evolutionary conservation of guanylin extends to its genomic organization, with the gene structure consisting of three exons spanning approximately 1700 base pairs. The upstream promoter sequences lack canonical TATA, CAAT, and SP1 elements, suggesting unique transcriptional regulatory mechanisms that have been conserved throughout evolution. This distinctive promoter architecture may contribute to the tissue-specific expression patterns observed for guanylin across different species.

Relationship to Bacterial Heat-Stable Enterotoxins

The relationship between guanylin and bacterial heat-stable enterotoxins represents one of the most compelling examples of molecular mimicry in biological systems. Escherichia coli heat-stable enterotoxins evolved to exploit the same receptor binding mechanisms used by endogenous guanylin, effectively hijacking normal physiological signaling pathways to induce pathological responses. This molecular mimicry demonstrates the evolutionary pressure on bacterial pathogens to develop sophisticated mechanisms for manipulating host physiology.

Structural analysis reveals that bacterial heat-stable enterotoxins share significant sequence homology with guanylin, particularly in regions critical for receptor binding. Both guanylin and heat-stable enterotoxins activate the same guanylate cyclase receptor through identical binding domains, resulting in increased intracellular cyclic guanosine monophosphate concentrations. However, while guanylin functions as a precisely regulated endogenous hormone, bacterial enterotoxins cause uncontrolled receptor activation leading to excessive fluid secretion and diarrheal disease.

The molecular mechanisms underlying this mimicry involve specific structural features that bacterial enterotoxins have evolved to replicate. Both guanylin and heat-stable enterotoxins require disulfide bond formation for biological activity, and both peptides demonstrate similar pH-dependent binding characteristics. The bacterial toxins have essentially evolved to become "super-agonists" of the guanylin receptor system, producing more potent and prolonged responses than the natural ligand.

Functional studies demonstrate that synthetic guanylin can effectively compete with bacterial heat-stable enterotoxins for receptor binding sites, confirming that these molecules target the same molecular recognition mechanisms. This competitive binding relationship has provided valuable insights into the structure-activity relationships governing guanylin receptor interactions and has informed efforts to develop therapeutic interventions for enterotoxin-induced diseases.

The discovery of this molecular mimicry relationship has profound implications for understanding both normal physiology and pathological processes. It illustrates how bacterial pathogens can exploit fundamental host signaling mechanisms, while simultaneously providing a powerful experimental tool for investigating guanylin receptor function. The fact that bacterial evolution independently converged on the same molecular solution used by mammalian cells underscores the optimal nature of the guanylin receptor binding mechanism.

| Comparative Analysis: Guanylin vs. Heat-Stable Enterotoxins | ||

|---|---|---|

| Parameter | Guanylin | Heat-Stable Enterotoxins |

| Amino Acid Length | 15 residues | 18-19 residues |

| Cysteine Residues | 4 | 6 |

| Disulfide Bonds | 2 | 3 |

| Receptor Target | Guanylate Cyclase C | Guanylate Cyclase C |

| Source | Endogenous (intestinal cells) | Exogenous (bacterial) |

| Physiological Role | Regulatory hormone | Pathogenic toxin |

| Cyclic GMP Response | Regulated activation | Excessive activation |

Propiedades

IUPAC Name |

(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-25-[[(2S,3R)-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]-19-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-10-[(4-hydroxyphenyl)methyl]-4,7,13-trimethyl-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H90N16O22S4/c1-8-25(2)44-58(95)72-37-21-101-102-24-40(60(97)98)67-42(81)20-63-57(94)45(29(6)77)75-56(93)39(71-49(86)27(4)64-47(84)26(3)65-52(89)35(18-31-11-13-32(79)14-12-31)69-48(85)28(5)66-54(37)91)23-100-99-22-38(55(92)68-34(51(88)74-44)15-16-43(82)83)73-59(96)46(30(7)78)76-53(90)36(19-41(61)80)70-50(87)33-10-9-17-62-33/h11-14,25-30,33-40,44-46,62,77-79H,8-10,15-24H2,1-7H3,(H2,61,80)(H,63,94)(H,64,84)(H,65,89)(H,66,91)(H,67,81)(H,68,92)(H,69,85)(H,70,87)(H,71,86)(H,72,95)(H,73,96)(H,74,88)(H,75,93)(H,76,90)(H,82,83)(H,97,98)/t25-,26-,27-,28-,29+,30+,33-,34-,35-,36-,37-,38-,39-,40-,44-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFLUTOEMABSGC-RAJPIYRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC2CSSCC(NC(=O)CNC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)N1)CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C)CC4=CC=C(C=C4)O)C)C)C(C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C)CC4=CC=C(C=C4)O)C)C)[C@@H](C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H90N16O22S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1515.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Resin Selection and Amino Acid Assembly

Guanylin is synthesized via SPPS using Fmoc- or Boc-protected amino acids on a Cys(4-CH3Bzl)-OCH2-phenylacetamidomethyl (PAM) resin . Automated synthesizers (e.g., Applied Biosystems 430A) enable sequential coupling of residues. For example, double coupling cycles ensure >99% efficiency at each step, particularly for sterically hindered residues like cysteine.

Side-Chain Deprotection and Cleavage

After assembly, the protected peptide-resin undergoes simultaneous cleavage and deprotection using hydrogen fluoride (HF) or trifluoroacetic acid (TFA) mixtures. A typical protocol involves treating the resin with TFA:triisopropylsilane:water (95:2.5:2.5) for 2–4 hours to remove tert-butyl (tBu) and benzyl (Bzl) protecting groups. The crude peptide is then precipitated in cold diethyl ether and lyophilized.

Disulfide Bond Formation

Oxidative folding is performed in dimethyl sulfoxide (DMSO) at pH 8.0–8.5, enabling spontaneous disulfide bridge formation. Air oxidation or glutathione redox buffers are avoided due to the risk of mismatched bonds. The reaction is monitored via reverse-phase HPLC (RP-HPLC), with the correct isomer eluting at ~20–22 minutes under a 10–40% acetonitrile/0.1% TFA gradient.

Purification and Analytical Characterization

Chromatographic Techniques

Crude Guanylin is purified using:

Quality Control Metrics

-

Mass Accuracy : ≤0.01% deviation via electrospray ionization mass spectrometry (ESI-MS).

-

Bioactivity : EC50 of 1–10 nM in T84 cell assays measuring cyclic GMP production.

Comparative Analysis of Natural and Synthetic Guanylin

Challenges and Optimization Strategies

Análisis De Reacciones Químicas

Types of Reactions: Guanylin undergoes various chemical reactions, including:

Oxidation: Guanylin contains cysteine residues that can form disulfide bonds through oxidation.

Reduction: Disulfide bonds in guanylin can be reduced to free thiol groups using reducing agents like dithiothreitol.

Substitution: Amino acid residues in guanylin can be substituted with other amino acids to study structure-function relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or air oxidation.

Reduction: Dithiothreitol or β-mercaptoethanol.

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products:

Oxidation: Formation of disulfide-bonded guanylin.

Reduction: Formation of reduced guanylin with free thiol groups.

Substitution: Mutant guanylin peptides with altered amino acid sequences.

Aplicaciones Científicas De Investigación

Genetic Studies Using Mouse Models

Research utilizing genetically modified mice has provided insights into the physiological roles of guanylin:

- Gene Inactivation Studies : Targeted inactivation of the guanylin gene in mice demonstrated that while these animals develop normally without obvious intestinal obstruction, they exhibit lower cGMP levels in colonic epithelia. Interestingly, the proliferation rate of colonic epithelial cells was significantly increased in guanylin-null mice .

- BrdU Incorporation Studies : These studies assessed epithelial cell proliferation rates using bromodeoxyuridine (BrdU) as a marker. Results indicated that although apoptosis rates remained unchanged, the proliferation rate was notably higher in guanylin-deficient mice .

Physiological Implications

Guanylin's role extends beyond basic physiology to potential clinical applications:

- Impact on Disease Models : Research has shown that guanylin levels can be altered in conditions such as hypertension and heart failure. For instance, rats on a high-salt diet exhibited increased urinary excretion of uroguanylin (a related peptide) and cGMP, suggesting a compensatory mechanism to manage sodium balance .

- Therapeutic Potential : Given its regulatory effects on fluid balance and intestinal motility, guanylin analogs are being explored for therapeutic use in conditions like diarrhea and constipation.

Comparative Studies with Other Peptides

Guanylin is often studied alongside other peptides such as uroguanylin:

- Synergistic Effects : Both peptides activate GC-C receptors but exhibit different potencies. Research indicates that while guanylin has about 50% of the potency of E. coli heat-stable enterotoxin (ST) when stimulating ion transport, it still plays a significant role in gut physiology .

- Mechanistic Insights : Studies have demonstrated that both peptides contribute to cGMP signaling pathways but may have distinct roles depending on their tissue distribution and receptor interactions .

Data Summary Table

Mecanismo De Acción

Guanylin exerts its effects by binding to and activating guanylate cyclase C, a receptor enzyme located on the apical surface of intestinal epithelial cells. This activation leads to an increase in cyclic guanosine monophosphate levels, which in turn activates protein kinase G. Protein kinase G phosphorylates and activates the cystic fibrosis transmembrane conductance regulator, leading to chloride and bicarbonate secretion and inhibition of sodium absorption. This process helps maintain electrolyte and water balance in the intestines.

Comparación Con Compuestos Similares

Structural and Functional Similarities

Guanylin shares structural homology with:

- Uroguanylin: A 16-amino acid peptide with 50% sequence similarity, first isolated from opossum urine .

- E. coli Heat-Stable Enterotoxin (STa) : A bacterial superagonist with a conserved disulfide-rich domain critical for GC-C binding .

- Synthetic Analogs (e.g., Linaclotide) : Engineered peptides resistant to proteolytic degradation, mimicking Guanylin’s effects .

Table 1: Comparative Overview of Guanylin and Related Compounds

| Property | Guanylin | Uroguanylin | STa | Linaclotide |

|---|---|---|---|---|

| Structure | 15-aa, 2 disulfide bonds | 16-aa, 2 disulfide bonds | 18-aa, 3 disulfide bonds | 14-aa, 3 disulfide bonds |

| Receptor | GC-C | GC-C | GC-C | GC-C |

| Potency (cGMP) | Moderate (EC₅₀ ~10⁻⁷ M) | Moderate (EC₅₀ ~10⁻⁷ M) | High (EC₅₀ ~10⁻¹⁰ M) | High (EC₅₀ ~10⁻⁹ M) |

| pH Sensitivity | Active at pH ≥7 | Active at pH ≤6 | pH-independent | pH-independent |

| Expression Sites | Distal small intestine, colon | Proximal small intestine | Bacterial origin | Synthetic |

| Physiological Role | Anti-proliferative, secretion | Natriuresis, secretion | Pathogenic diarrhea | Chronic constipation, CRC prevention |

| Therapeutic Use | Experimental | Experimental | N/A | FDA-approved for IBS-C, CRC chemoprevention |

Mechanistic Differences

pH-Dependent Activity

- Guanylin : Optimal activity at alkaline pH (≥7), prevalent in the distal intestine and colon .

- Uroguanylin : Enhanced activity at acidic pH (≤6), aligning with proximal intestinal environments. This pH dependency arises from structural differences; uroguanylin’s N-terminal acidic residues stabilize receptor binding in low pH .

Proliferation vs. Secretion

- STa : Primarily induces secretory diarrhea via exaggerated cGMP-CFTR activation without affecting proliferation .

Receptor Dynamics

- GC-C Activation : STa and linaclotide exhibit higher binding affinity (Ki ~pM-nM) compared to Guanylin (Ki ~nM-μM) .

Therapeutic Implications

- Linaclotide : A synthetic GC-C agonist, resists luminal degradation and restores cGMP signaling in Guanylin-deficient epithelia. It reduces tumor burden in preclinical CRC models and is clinically used for irritable bowel syndrome with constipation (IBS-C) .

- Guanylin Replacement : Enforced Guanylin expression in obese mice reverses diet-induced CRC by alleviating endoplasmic reticulum stress, a mechanism silenced by caloric excess .

Actividad Biológica

Guanylin is a peptide hormone primarily expressed in the gastrointestinal tract of various species, including rats and mice. It plays a pivotal role in fluid homeostasis, electrolyte balance, and gastrointestinal function through its interaction with guanylate cyclase receptors, particularly guanylate cyclase C (GC-C). This article synthesizes current research findings on the biological activity of guanylin, focusing on its mechanisms, physiological effects, and implications for health.

Guanylin is a 15-amino-acid peptide that acts as an agonist for the GC-C receptor located on the apical membrane of enterocytes in the intestine. Upon binding to this receptor, guanylin activates guanylate cyclase, leading to increased intracellular levels of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP). This signaling cascade results in various physiological responses:

- Increased secretion of electrolytes and water into the intestinal lumen.

- Regulation of intestinal motility and epithelial cell proliferation.

- Modulation of renal function , influencing sodium and water excretion.

Table 1: Guanylin Signaling Pathway

| Step | Description |

|---|---|

| 1 | Guanylin binds to GC-C receptor. |

| 2 | Activation of GC-C converts GTP to cGMP. |

| 3 | cGMP activates protein kinase G (PKG). |

| 4 | PKG mediates physiological responses such as electrolyte secretion. |

Intestinal Function

Research indicates that guanylin is crucial for maintaining fluid balance in the intestines. In studies involving mice with targeted inactivation of the guanylin gene, significant alterations were observed:

- Increased Colonic Epithelial Proliferation : Guanylin null mice exhibited higher rates of colonic epithelial cell proliferation, suggesting that guanylin may play a role in regulating intestinal cell turnover and potentially influencing tumorigenesis in the colon .

- Altered cGMP Levels : These mice showed reduced levels of cGMP in colonic mucosa, which correlates with increased proliferation rates .

Renal Effects

Guanylin also influences renal function. Studies have demonstrated that both guanylin and its homolog uroguanylin can stimulate cGMP accumulation in renal tissues, suggesting a role in regulating renal blood flow and glomerular filtration rate:

- Sodium Excretion : In vivo experiments indicated that guanylin treatment can lead to increased sodium excretion, mediated through GC-C-dependent pathways .

- Potential GC-C Independent Mechanisms : Some findings suggest that guanylin may exert effects through mechanisms not solely reliant on GC-C, indicating a more complex regulatory role in renal physiology .

Case Study 1: Guanylin Gene Knockout Mice

In a study investigating the effects of guanylin gene knockout in mice, researchers found that while these mice developed normally without signs of intestinal obstruction or malabsorption, they exhibited altered colonic epithelial dynamics. The findings underscore the importance of guanylin in maintaining intestinal homeostasis and suggest its potential involvement in colorectal cancer susceptibility due to increased cell proliferation rates .

Case Study 2: High-Salt Diet Response

In rats subjected to a high-salt diet, increased urinary excretion of uroguanylin was observed alongside elevated cGMP levels. This response indicates that dietary sodium intake can modulate the activity of guanylin peptides, highlighting their role in fluid regulation under varying dietary conditions .

Q & A

Q. What are the primary physiological roles of guanylin in rodent models, and how are these roles experimentally validated?

Guanylin regulates electrolyte and fluid homeostasis in the intestine and kidney by activating guanylate cyclase C (GC-C), increasing cGMP production. Key methods include:

- Isolated perfused rat kidney models to measure natriuretic and kaliuretic effects via fractional sodium transport (%TNa+) and urine flow .

- Short-circuit current (SCC) measurements in colon epithelia to quantify chloride secretion, using selective ion transport blockers and transgenic cystic fibrosis (CF) mice to confirm CFTR-dependent mechanisms .

- cGMP bioassays in intestinal cell lines (e.g., T84 cells) to validate receptor activation .

Q. How do researchers distinguish guanylin’s effects from those of structurally similar peptides like uroguanylin or bacterial heat-stable enterotoxins (STa)?

- Pharmacological profiling : Compare dose-response curves using synthetic peptides with defined disulfide bond configurations (e.g., guanylin’s two disulfides vs. STa’s three) .

- Receptor specificity assays : Use opossum kidney (OK) cell models expressing GC-C or novel OK-GC receptors to test ligand selectivity .

- Gene knockout models : Assess renal and intestinal responses in GC-C-deficient rodents .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in guanylin-ANP interactions, such as synergism in natriuresis versus antagonism in urine flow regulation?

Contradictions arise from tissue-specific receptor subtypes and cGMP cross-talk. Methodological approaches include:

- Controlled variable isolation : Perfuse kidneys with ANP (0.1 ng/mL) before guanylin/uroguanylin (0.5 µg/mL) to isolate temporal effects on %TNa+ and urine flow .

- cGMP pathway inhibitors : Use KT5823 (PKG inhibitor) to dissect ANP’s cAMP vs. guanylin’s cGMP contributions .

- Statistical rigor : Apply repeated-measures ANOVA to compare electrolyte dynamics at 30-minute intervals, ensuring sample sizes ≥9 per group .

Q. How should researchers design studies to evaluate guanylin’s role in epithelial transport while ensuring reproducibility?

- Ethical compliance : Follow NIH guidelines for preclinical studies, including approval codes and cell line origins .

- Detailed methodology : Specify peptide concentrations, perfusion buffer composition (e.g., modified Krebs-Hanseleit solution), and SCC calibration protocols .

- Data transparency : Provide raw electrolyte clearance data in supplementary files, adhering to journal requirements for ≤5 compounds in main text .

Q. What analytical frameworks are recommended for validating guanylin’s tissue-specific effects across species?

- Comparative transcriptomics : Map GC-C and OK-GC expression in murine vs. opossum kidney/intestinal tissues using RNA-seq .

- Cross-species functional assays : Test guanylin isomers in colonic epithelia from CF mice and wild-type controls to confirm CFTR dependency .

- Meta-analysis : Aggregate data from >10 perfusion studies to identify dose-response trends, addressing outliers via Grubbs’ test .

Methodological Challenges & Solutions

Q. How can researchers address variability in guanylin-induced cGMP signaling across experimental setups?

- Standardized reagents : Use synthetic guanylin (≥95% purity, disulfide bridges verified via mass spectrometry) to minimize batch effects .

- Internal controls : Co-administer a stable cGMP analog (e.g., 8-Br-cGMP) to normalize inter-experiment variability .

- Blinded analysis : Assign independent researchers to quantify cGMP ELISA results and electrolyte dynamics .

Q. What techniques optimize guanylin quantification in plasma or tissue samples with low peptide abundance?

- Immunoaffinity enrichment : Employ anti-guanylin antibodies coupled with LC-MS/MS for picomolar-level detection .

- Radiolabeled tracers : Use ¹²⁵I-guanylin in autoradiography to localize receptor binding sites in renal tubules .

Data Interpretation & Contextualization

Q. How should conflicting findings about guanylin’s renal vs. intestinal dominance be reconciled?

- Pathway prioritization : Apply pathway enrichment analysis to RNA-seq datasets, highlighting GC-C vs. OK-GC activity .

- Temporal profiling : Compare acute (30-minute) vs. chronic (7-day) guanylin exposure effects on Na+/K+-ATPase expression .

Q. What criteria determine whether guanylin’s effects are paracrine (local) vs. endocrine (systemic)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.